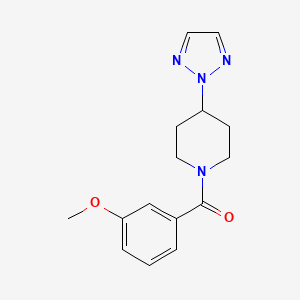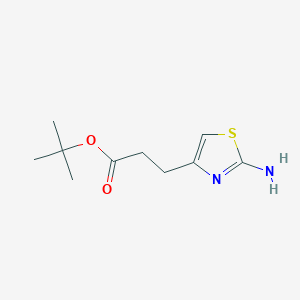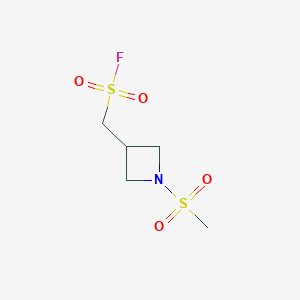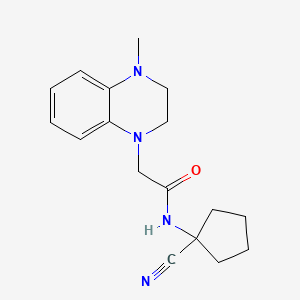
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)acrylamide, also known as DMF-1, is a synthetic compound that has attracted significant interest in the scientific community due to its potential therapeutic applications. This molecule is a member of the acrylamide family, which is known for its diverse biological activities. DMF-1 has been shown to possess anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for drug development.
Scientific Research Applications
Organic Sensitizers for Solar Cell Applications
- Organic sensitizers, including derivatives of (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)acrylamide, have been engineered for use in solar cells. These sensitizers exhibit high efficiency in converting incident photons to current when anchored onto TiO2 film, contributing to the development of efficient solar cells (Kim et al., 2006).
Antitumor Activity and Molecular Docking
- Certain derivatives of this compound have shown significant in vitro antitumor activity against specific cell lines. Additionally, molecular docking studies provide insights into the interaction of these compounds with biological targets, aiding in the design of potential antitumor agents (Fahim et al., 2019).
Corrosion Inhibitors in Industrial Applications
- Some acrylamide derivatives, including those related to (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)acrylamide, have been studied as corrosion inhibitors for metals in acidic environments. These compounds show promise as effective corrosion inhibitors, which is crucial in extending the life of metal structures in various industries (Abu-Rayyan et al., 2022).
Color Changing Polymeric Materials
- The compound has been used in the synthesis of pH-sensitive polymeric materials. These materials exhibit color-switching properties and form hydrogels in aqueous solutions, suggesting applications in visual pH indicators and sensors (Fleischmann et al., 2012).
Polymer Nanoparticles for Drug Delivery
- Derivatives of this compound have been used in the synthesis of polymer nanoparticles, which show potential for drug delivery applications. The scalable synthesis of these nanoparticles under visible light highlights their applicability in biomedical fields (Zaquen et al., 2019).
Optoelectronic Properties
- The optoelectronic properties of similar compounds have been studied, indicating their potential use in nonlinear optical materials. Such materials are vital in the field of photonics and optoelectronics (Fonkem et al., 2019).
properties
IUPAC Name |
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-8-10-20(16(2)12-15)24-22(25)18(14-23)13-19-9-11-21(26-19)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,24,25)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJPKCLNVNVRIB-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2993591.png)
![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2993594.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2993596.png)



![5-amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2993600.png)


![1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2993608.png)